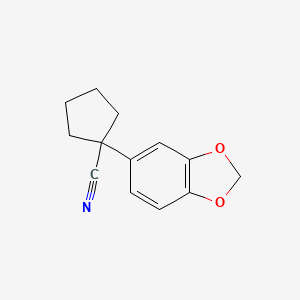
1-(1,3-Benzodioxol-5-yl)cyclopentanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-5-yl)cyclopentanecarbonitrile is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol It is characterized by the presence of a benzodioxole ring fused to a cyclopentanecarbonitrile moiety
Preparation Methods
The synthesis of 1-(1,3-Benzodioxol-5-yl)cyclopentanecarbonitrile typically involves the following steps:
Cyclopentanecarbonitrile Formation: The initial step involves the formation of cyclopentanecarbonitrile, which can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.
Benzodioxole Introduction: The benzodioxole ring is introduced via a coupling reaction.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced catalytic systems and controlled reaction conditions.
Chemical Reactions Analysis
1-(1,3-Benzodioxol-5-yl)cyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and electrophiles (e.g., halogens). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)cyclopentanecarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)cyclopentanecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating specific signaling pathways . The benzodioxole ring plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)cyclopentanecarbonitrile can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-yl)ethanone: This compound has a similar benzodioxole ring but differs in the carbonyl group attached to the ring.
1-(1,3-Benzodioxol-5-yl)propanenitrile: Similar structure but with a propanenitrile moiety instead of cyclopentanecarbonitrile.
The uniqueness of this compound lies in its cyclopentanecarbonitrile moiety, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C13H13NO2/c14-8-13(5-1-2-6-13)10-3-4-11-12(7-10)16-9-15-11/h3-4,7H,1-2,5-6,9H2 |
InChI Key |
NVZCRYBBCPNMEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(1R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11723461.png)
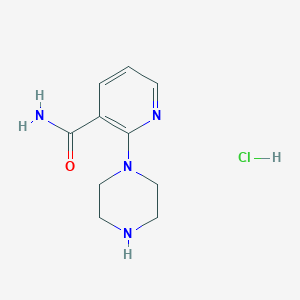


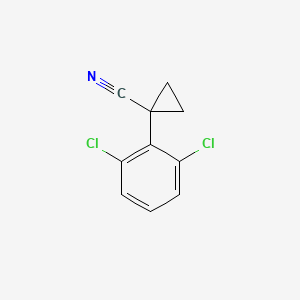
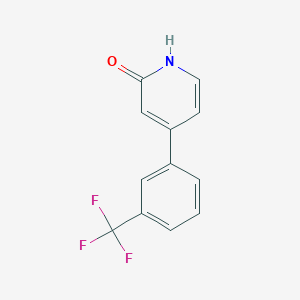
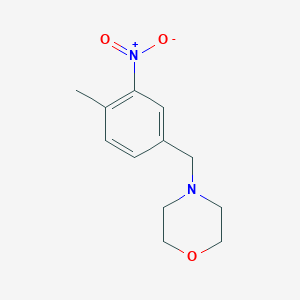
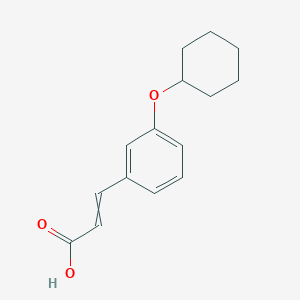

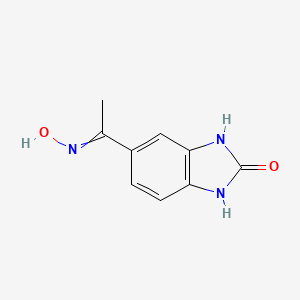
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B11723493.png)
![1-bromo-4-[(1S)-1-methoxyethyl]benzene](/img/structure/B11723494.png)
